
3-(Chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a chloromethyl group and a tetrahydro-2H-pyran-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid or other chloromethylating agents.
Attachment of the Tetrahydro-2H-pyran-2-yl Group: This step can be achieved through nucleophilic substitution reactions where the pyrazole ring is reacted with a suitable tetrahydro-2H-pyran-2-yl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
3-(Chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the tetrahydro-2H-pyran-2-yl group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrazole ring or the tetrahydro-2H-pyran-2-yl group.
Reduction Products: Reduced derivatives of the pyrazole ring or the tetrahydro-2H-pyran-2-yl group.
科学研究应用
3-(Chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
作用机制
The mechanism of action of 3-(Chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The tetrahydro-2H-pyran-2-yl group can influence the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)-1H-pyrazole: Lacks the tetrahydro-2H-pyran-2-yl group, which may affect its reactivity and applications.
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Lacks the chloromethyl group, which may affect its ability to participate in nucleophilic substitution reactions.
3-(Hydroxymethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Similar structure but with a hydroxymethyl group instead of a chloromethyl group, which may affect its reactivity and biological activity.
Uniqueness
3-(Chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is unique due to the presence of both the chloromethyl and tetrahydro-2H-pyran-2-yl groups
属性
分子式 |
C9H13ClN2O |
|---|---|
分子量 |
200.66 g/mol |
IUPAC 名称 |
3-(chloromethyl)-1-(oxan-2-yl)pyrazole |
InChI |
InChI=1S/C9H13ClN2O/c10-7-8-4-5-12(11-8)9-3-1-2-6-13-9/h4-5,9H,1-3,6-7H2 |
InChI 键 |
BBXZYZIPCKZGSG-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)N2C=CC(=N2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



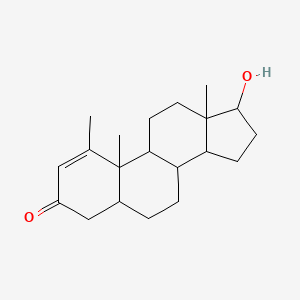
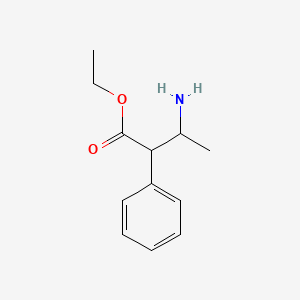

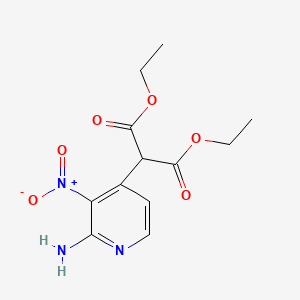
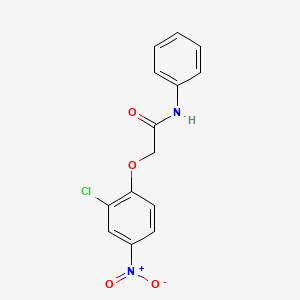
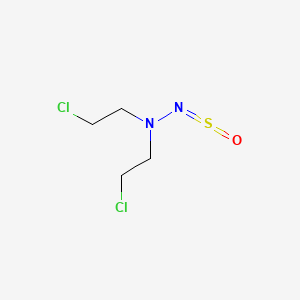
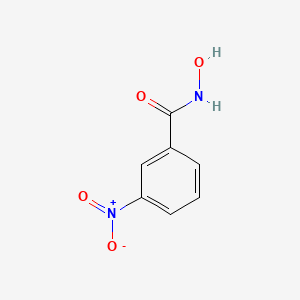
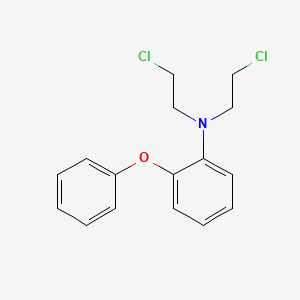
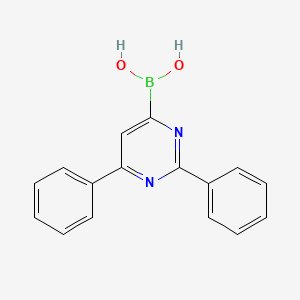
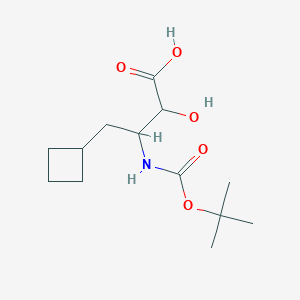
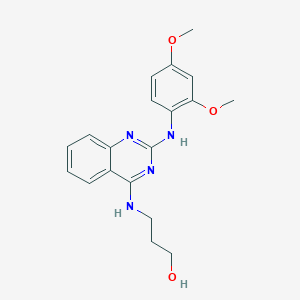

![3,3-dimethyl-3H-benzo[f]chromene](/img/structure/B13989623.png)
